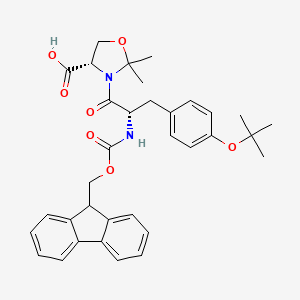

Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH

Übersicht

Beschreibung

“Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH” is a synthetic peptide with the CAS Number: 1000164-43-1 . It has a molecular weight of 510.59 . The IUPAC name for this compound is (4S)-3-((2S)-3-tert-butoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid .

Synthesis Analysis

The method of choice for producing synthetic peptides like “this compound” is solid-phase peptide synthesis . This method involves the use of coupling reagents, linkers, and resins .Molecular Structure Analysis

The InChI code for this compound is 1S/C28H34N2O7/c1-27(2,3)36-15-22(24(31)30-23(25(32)33)16-37-28(30,4)5)29-26(34)35-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-23H,14-16H2,1-5H3,(H,29,34)(H,32,33)/t22-,23-/m0/s1 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are part of the solid-phase peptide synthesis process . This process involves a series of coupling and deprotection reactions .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Pseudo-prolines as a protection technique in peptide synthesis : Pseudo-prolines (psi Pro) are used as a temporary protection technique for serine, threonine, and cysteine side chains in standard Fmoc/tBu solid-phase peptide synthesis (SPPS). These novel building blocks help solubilize otherwise sparingly or completely insoluble peptides and prevent peptide aggregation and beta-sheet formation, thereby facilitating the synthesis of large peptides (Mutter et al., 1995).

Self-assembly of Fmoc variants of threonine and serine : Fmoc-Thr(tbu)-OH and Fmoc-Ser(tbu)-OH demonstrate self-assembly, forming structures with morphological transitions at the supramolecular level under different concentration and temperature conditions. This finding is significant for the design of novel self-assembled architectures in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).

Synthesis of phosphotyrosyl-containing peptides : Fmoc-Tyr(PO3tBu2)-OH is used in the efficient preparation of Tyr(P)-containing peptides in Fmoc/solid-phase synthesis. This method is applicable for the synthesis of phosphorylated forms of physiological peptides and has been used to study the local specificity determinants of T-cell protein tyrosine phosphatase (Perich, Ruzzene, Pinna, & Reynolds, 2009).

Racemization studies in peptide synthesis : High levels of racemization of Fmoc-Ser(tBu)-OH have been observed during automated stepwise solid-phase peptide synthesis. Protocols involving collidine as the tertiary base in the coupling reagent enabled incorporation of serine with minimal racemization, providing insights into more effective peptide synthesis methods (Fenza, Tancredi, Galoppini, & Rovero, 1998).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that this compound is used in the synthesis of peptides , which are potential drugs that can interact with a wide range of targets in the body.

Mode of Action

The compound Fmoc-Tyr(tBu)-Ser(Psi(Me,Me)pro)-OH is used in the Fmoc/tBu solid-phase peptide synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The compound interacts with its targets by being incorporated into the growing peptide chain during synthesis .

Biochemical Pathways

As a building block in peptide synthesis, the compound can be part of peptides that interact with various biochemical pathways depending on the sequence and structure of the final peptide product .

Pharmacokinetics

As a compound used in peptide synthesis, its bioavailability would largely depend on the properties of the final peptide product .

Result of Action

As a component in peptide synthesis, the effects of its action would be determined by the biological activity of the final peptide product .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors during the peptide synthesis process . These factors can include the choice of solvents, temperature, and the presence of other reagents .

Eigenschaften

IUPAC Name |

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N2O7/c1-33(2,3)43-22-16-14-21(15-17-22)18-28(30(37)36-29(31(38)39)20-42-34(36,4)5)35-32(40)41-19-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-17,27-29H,18-20H2,1-5H3,(H,35,40)(H,38,39)/t28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJYPUYQFPFOKS-VMPREFPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)C(CC2=CC=C(C=C2)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CC2=CC=C(C=C2)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

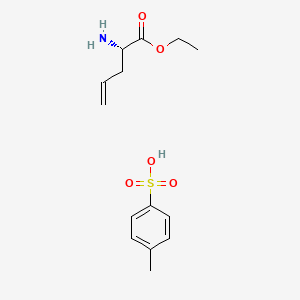

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

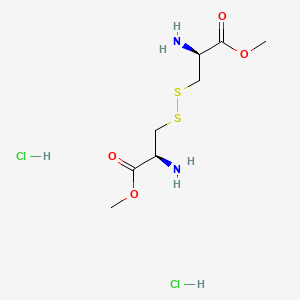

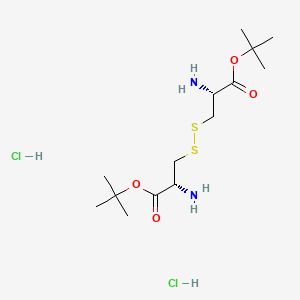

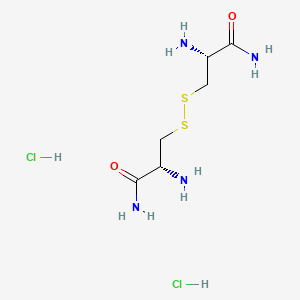

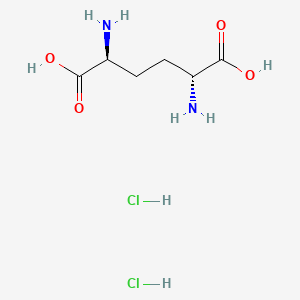

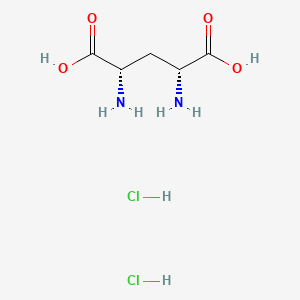

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.